molecular formula C6H7ClN2 B1292542 3-(Chloromethyl)pyridin-2-amine CAS No. 858431-29-5

3-(Chloromethyl)pyridin-2-amine

Cat. No. B1292542
CAS RN: 858431-29-5
M. Wt: 142.58 g/mol
InChI Key: LFZLYRMLFKINJA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyridin-2-amine is a chemical compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a chloromethyl group attached to the pyridine ring, which makes it a useful intermediate in organic synthesis. The compound can participate in various chemical reactions due to the presence of both amine and chloromethyl functional groups.

Synthesis Analysis

The synthesis of compounds related to this compound often involves reactions with amines. For instance, 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones react with diethoxymethyl acetate to give 3-(polyhaloacyl)chromones, which can further react with amines to form various heterocyclic compounds . Another synthesis route involves the reaction of electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone to produce diverse fused pyridines . These methods highlight the reactivity of chloromethyl and amine groups in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be quite complex. For example, the structure of a palladium complex with a related ligand was determined by X-ray diffraction and NMR studies, revealing a tetragonal space group and specific coordination to the metal atom . The molecular geometry of such compounds is often retained in solution, indicating a rigid structure .

Chemical Reactions Analysis

This compound and its analogs can undergo various chemical reactions. For instance, the title compound can form intermolecular hydrogen-bonding associations with pyridine N-atom acceptors, leading to centrosymmetric cyclic dimers . Additionally, the presence of the chloromethyl group allows for further functionalization, as seen in the synthesis of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be characterized using various techniques. For example, 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas were characterized by FT-IR, FT-Raman, NMR, mass spectrometry, and elemental analyses . The study of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, is crucial for understanding the properties of these compounds . Additionally, the antimalarial activity of a zinc(II) compound synthesized from a related ligand was tested, demonstrating the potential biological applications of these compounds .

Scientific Research Applications

1. Derivative Synthesis and Nucleophilic Substitution

3-(Chloromethyl)pyridin-2-amine serves as a precursor in the synthesis of various derivatives, showcasing its versatility in chemical reactions. For instance, it has been utilized in the synthesis of N-substituted 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution with different amines and a cyclic amide, highlighting its potential in creating a range of chemical compounds (Palamarchuk et al., 2019).

2. Catalysis and Surface Interaction Studies

The compound has also been studied in the context of its interaction with heterogeneous catalysts, as demonstrated in the research on the reaction of pyridine and dimethylamine with oxygen at a Cu(110) surface. This study provides insights into the fundamental interactions of amines with oxygen at metal surfaces, which is critical for understanding catalytic processes and designing better catalysts (Carley et al., 2005).

3. Complex Formation and Coordination Chemistry

In the field of coordination chemistry, this compound is instrumental in constructing complex molecular structures. For example, it is involved in forming helical silver(I) coordination polymers, showcasing its role in building sophisticated molecular architectures with potential applications in materials science and molecular engineering (Zhang et al., 2013).

4. Biological Activity and Medicinal Chemistry

Furthermore, this compound has been used in synthesizing compounds with biological activity. A study on the synthesis and biological activity of certain derivatives indicates its role as a starting material in medicinal chemistry for developing compounds with potential pharmacological properties (Chen & Shi, 2008).

Safety and Hazards

While specific safety and hazard information for 3-(Chloromethyl)pyridin-2-amine was not found, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

The future directions for research on 3-(Chloromethyl)pyridin-2-amine could involve exploring its potential applications in medicinal chemistry, given the pharmacological effects of aminopyridines . Additionally, further studies could focus on improving the synthesis methods for this compound .

properties

IUPAC Name

3-(chloromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZLYRMLFKINJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646448
Record name 3-(Chloromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858431-29-5
Record name 3-(Chloromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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